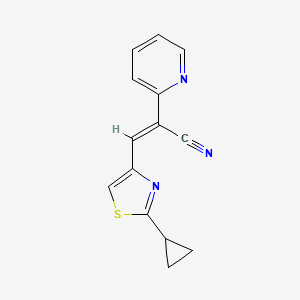
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.
Mécanisme D'action
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile targets two key enzymes of the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and redirects metabolic flux towards glycolysis, leading to the accumulation of ROS and metabolic stress. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity in cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins in cancer cells. This compound has also been shown to reduce tumor growth and improve survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the mechanism of action of this compound is complex and involves multiple metabolic pathways, which makes it challenging to study. Moreover, the synthesis of this compound is complex and requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile. One of the areas of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its metabolic effects on cancer cells.
Méthodes De Synthèse
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is synthesized through a multi-step chemical process starting from commercially available starting materials. The synthesis involves the formation of the thiazole ring, the pyridine ring, and the unsaturated nitrile group. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile has been extensively studied for its anticancer activity in various cancer types, including pancreatic, lung, and hematologic malignancies. It has been shown to induce cancer cell death by disrupting the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and metabolic stress. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-8-11(13-3-1-2-6-16-13)7-12-9-18-14(17-12)10-4-5-10/h1-3,6-7,9-10H,4-5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKLWJZPVVEMT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=C(C#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CS2)/C=C(\C#N)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


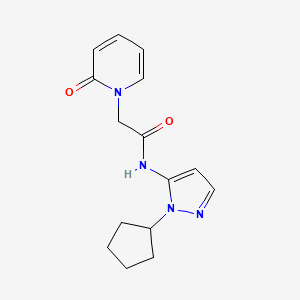

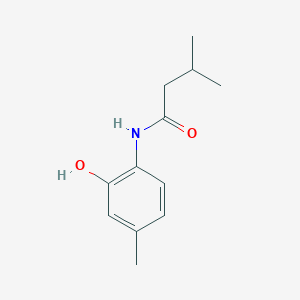
![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)

![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
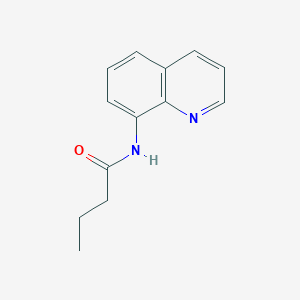
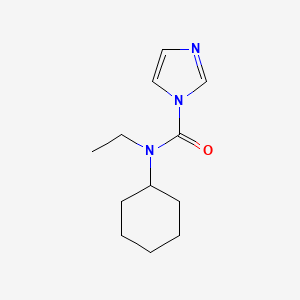
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)